molecular formula C25H22N6OS B11268203 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Cat. No.: B11268203
M. Wt: 454.5 g/mol
InChI Key: JDHXSQFNNRAYTK-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a complex organic compound that features a quinoline derivative linked to a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the thioether linkage.

    Cyclization: reactions to form the triazolo and pyrazine rings.

    Hydrogenation: or steps to achieve the dihydroquinoline structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinoline or pyrazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for targeting specific biological pathways.

    Materials Science: As a building block for advanced materials with unique electronic or optical properties.

    Chemical Biology: As a probe for studying biological systems and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular pathways: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine or quinine.

    Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives: Similar compounds with variations in the substituents on the aromatic rings.

Uniqueness

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H22N6OS

Molecular Weight

454.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H22N6OS/c1-17-8-10-18(11-9-17)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)33-16-23(32)29-12-4-6-19-5-2-3-7-21(19)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3

InChI Key

JDHXSQFNNRAYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2

Origin of Product

United States

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